molecular formula C19H20ClN5 B5641355 3-chloro-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridine

3-chloro-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridine

Cat. No. B5641355
M. Wt: 353.8 g/mol
InChI Key: IERXTOPTDAOUDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-chloro-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridine often involves multi-step chemical reactions, starting from basic heterocyclic compounds. For instance, a related compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, was synthesized from 2-amino-4-methylpyridine through successive chlorination and condensation processes, yielding about 62% overall (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of compounds containing pyridine and imidazole rings often features strong intermolecular interactions and unique conformational arrangements. For example, a structurally related compound exhibited a dihedral angle of 86.27° between the pyridine and imidazole rings, indicating a nearly perpendicular orientation. This configuration is stabilized by intermolecular hydrogen bonds, which could be relevant to the structural analysis of 3-chloro-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridine (Kamini Kapoor et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of multiple heteroatoms, which can participate in various chemical reactions. For instance, imidazo[1,2-a]pyridines can be formed through a transition-metal-free three-component reaction, demonstrating the potential for constructing complex molecules with C-N, C-O, and C-S bonds (H. Cao et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in various domains. The crystal structure analysis of a related compound revealed specific unit-cell parameters and space group, which are essential for understanding the compound's physical characteristics (Kamini Kapoor et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are defined by the functional groups present in the compound. The synthesis processes involving chlorination, condensation, and other reactions highlight the compound's reactivity and potential chemical transformations (Shen Li, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain similar functional groups work by interacting with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, as well as optimizing its synthesis process .

properties

IUPAC Name

3-chloro-2-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c20-17-5-3-9-22-19(17)24-11-6-15(7-12-24)18-23-10-13-25(18)14-16-4-1-2-8-21-16/h1-5,8-10,13,15H,6-7,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERXTOPTDAOUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CC=CC=N3)C4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridine

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